molecular formula C13H11ClN2O B2757129 N-Benzyl-6-chloro-nicotinamide CAS No. 224817-12-3

N-Benzyl-6-chloro-nicotinamide

Cat. No.: B2757129
CAS No.: 224817-12-3
M. Wt: 246.69
InChI Key: JSNLXSVLOIAAEQ-UHFFFAOYSA-N
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Description

N-Benzyl-6-chloro-nicotinamide is a chemical compound with the molecular formula C13H11ClN2O It is a derivative of nicotinamide, where the nicotinamide ring is substituted with a benzyl group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-6-chloro-nicotinamide typically involves the reaction of 6-chloronicotinic acid with benzylamine. The process can be summarized as follows:

    Activation of 6-chloronicotinic acid: The carboxylic acid group of 6-chloronicotinic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Amidation Reaction: The activated 6-chloronicotinic acid is then reacted with benzylamine to form this compound. The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under mild conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-6-chloro-nicotinamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The nicotinamide ring can participate in redox reactions, where it can be oxidized or reduced depending on the reagents used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or thiourea can be used for nucleophilic substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted derivatives of this compound can be obtained.

    Oxidation and Reduction Products: Oxidized or reduced forms of the nicotinamide ring.

    Hydrolysis Products: 6-chloronicotinic acid and benzylamine.

Scientific Research Applications

N-Benzyl-6-chloro-nicotinamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent due to its structural similarity to nicotinamide, which is involved in various biological processes.

    Material Science: The compound can be used as a building block for the synthesis of novel materials with specific properties.

    Biological Research: It is investigated for its effects on cellular processes and its potential as a tool for studying nicotinamide-related pathways.

    Industrial Applications: The compound may be used in the development of new chemical processes or as an intermediate in the synthesis of other valuable compounds.

Comparison with Similar Compounds

    Nicotinamide: The parent compound, which is a form of vitamin B3 and plays a crucial role in cellular metabolism.

    6-Chloronicotinamide: A derivative with a chlorine substituent on the nicotinamide ring.

    N-Benzyl-nicotinamide: A derivative with a benzyl substituent on the nicotinamide ring.

Comparison: N-Benzyl-6-chloro-nicotinamide is unique due to the presence of both benzyl and chlorine substituents, which may confer distinct chemical and biological properties Compared to nicotinamide, it may exhibit enhanced lipophilicity and altered pharmacokinetic properties

Biological Activity

N-Benzyl-6-chloro-nicotinamide is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse scientific sources.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyl group and a chlorine atom at the 6-position of the nicotinamide ring. Its molecular formula is C15H15ClN2OC_{15}H_{15}ClN_2O. The unique combination of these substituents enhances its biological activity compared to other nicotinamides, allowing for diverse chemical reactivity and interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Research indicates that this compound may modulate protein degradation pathways by interacting with deubiquitinases, which could have implications in cancer therapy. Additionally, its structural features facilitate binding affinity, influencing its pharmacological effects.

Anticancer Activity

Studies have shown that this compound exhibits promising anticancer properties. For instance, it has been evaluated for its ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. The compound's mechanism involves the modulation of signaling pathways associated with cell survival and growth .

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, showing potential in inhibiting biofilm formation, which is crucial for preventing bacterial infections in environmental settings. Laboratory studies have indicated that it can effectively treat contaminated water and soil by reducing microbial populations.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, suggesting potential therapeutic applications in conditions characterized by chronic inflammation .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

Study Findings Reference
Anticancer EvaluationInduced apoptosis in cancer cell lines; inhibited tumor growth
Antimicrobial ActivityEffective against biofilm-forming bacteria; potential for environmental remediation
Anti-inflammatory MechanismInhibited cytokine production; reduced inflammatory markers

Case Studies

  • Anticancer Study : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways. The findings suggest its potential as a chemotherapeutic agent.
  • Environmental Application : In laboratory experiments assessing water treatment efficacy, this compound was shown to inhibit biofilm formation on surfaces, indicating its utility in controlling bacterial growth in aquatic environments.

Properties

IUPAC Name

N-benzyl-6-chloropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c14-12-7-6-11(9-15-12)13(17)16-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNLXSVLOIAAEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3.5 ml (47.6 mMol) Thionylchloride and 50 □l DMF were added to a suspension of 5.0 g (31.7 mMol) 6-chloronicotinic acid in 50 ml toluene and the reaction mixture was heated at 80° C. for 2 hours. The solvent and excess thionyl chloride were removed under reduced pressure and the residue was dissolved in 50 ml dichloromethane. After cooling to 0° C., 10.4 ml (95.2 mMol) benzylamine were added over 20 minutes and after 30 minutes further stirring at room temperature, the reaction mixture was poured onto 50 ml aqueous saturated sodium bicarbonate solution. Extraction with dichloromethane, followed by crystallization from ethyl acetate/n-hexane 2:1 gave 6.13 g (78%) N-benzyl-6-chloro-nicotinamide as light brown crystals of m.p.=113-114° C.
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10.4 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Combined 6-chloronicotinic acid (20 g, 12.74 mmol) and HATU (72.6 g, 19.1 mmol) in DMF (200 mL) and added triethylamine (38.6 g, 38.2 mmol) drop wise, followed by benzylamine (16.36 g, 15.28 mmol) and stirred at room temperature overnight. Then the reaction mixture was poured into ice-water and stirred for 20 minutes to give a solid. The solid was collected by filtration, washed with water (30 mL×2), and dried under reduced pressure to give the title compound (20 g, 64%) as a yellow solid.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
72.6 g
Type
reactant
Reaction Step One
Quantity
38.6 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
16.36 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
64%

Synthesis routes and methods III

Procedure details

Combined 6-chloronicotinoyl chloride (1.76 g, 10.00 mmol) and DCM (20 mL) and cooled in an ice-bath then triethylamine (2.09 mL, 15.0 mmol) and phenylmethanamine (1.072 g, 10.00 mmol) were added. The reaction was then stirred at room temperature for 3 hours before being diluted in DCM (30 ml), washed with 1N aqueous HCl (50 ml), saturated aqueous sodium bicarbonate (50 ml), brine (50 ml), dried over Na2SO4, and concentrated to give the title compound (2.19 g, 89%) as a light beige solid which was used without further purification. MS m/z [M+H]+ 247.1.
Quantity
1.76 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.09 mL
Type
reactant
Reaction Step Two
Quantity
1.072 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
89%

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